4-Methyl-3,5-pyridinedicarbonitrile
Overview
Description
4-Methyl-3,5-pyridinedicarbonitrile is an organic compound with the molecular formula C8H5N3. It is a derivative of pyridine, characterized by the presence of two cyano groups at the 3 and 5 positions and a methyl group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5-pyridinedicarbonitrile typically involves the reaction of 4-methylpyridine with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dicarbonitrile product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products Formed: The major products formed from these reactions include pyridine carboxylic acids, amines, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-3,5-pyridinedicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is utilized in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of 4-Methyl-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups and the pyridine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
3-Pyridinecarbonitrile: Lacks the methyl group and has different reactivity and applications.
4-Pyridinecarbonitrile: Similar structure but without the additional cyano group, leading to different chemical properties.
2,6-Pyridinedicarbonitrile: Different positioning of cyano groups, affecting its chemical behavior and applications.
Uniqueness: Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
4-methylpyridine-3,5-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-6-7(2-9)4-11-5-8(6)3-10/h4-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNKMAMWKXKXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343279 | |
Record name | 4-Methyl-3,5-pyridinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4574-75-8 | |
Record name | 4-Methyl-3,5-pyridinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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